2-[(2Z)-5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of multiple aromatic rings and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the addition of the ethan-1-ol group. Common reagents used in these reactions include sulfur, nitrogen sources, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. Safety measures are crucial due to the use of potentially hazardous chemicals and the need for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different functional forms.
Substitution: Halogen atoms like chlorine can be substituted with other groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazoles.
Scientific Research Applications
2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-5-(4-BROMOPHENOXY)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- 2-[(2Z)-5-(4-FLUOROPHENOXY)-4-(4-FLUOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
Uniqueness
Compared to similar compounds, 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-(4-CHLOROPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is unique due to the presence of chlorine atoms, which influence its reactivity and interactions with other molecules. The specific arrangement of aromatic rings and functional groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O2S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C23H18Cl2N2O2S/c24-17-8-6-16(7-9-17)21-22(29-20-12-10-18(25)11-13-20)30-23(27(21)14-15-28)26-19-4-2-1-3-5-19/h1-13,28H,14-15H2 |
InChI Key |
VFIMGUYHLLIUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=C(S2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.